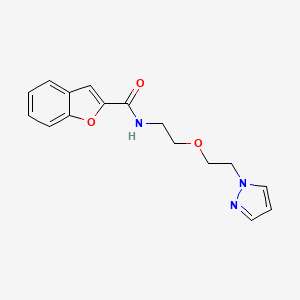

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide

Descripción general

Descripción

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran moiety linked to a pyrazole ring through an ethoxyethyl chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate under acidic conditions.

Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with 1,3-diketones.

Linking the Benzofuran and Pyrazole: The final step involves the nucleophilic substitution reaction where the ethoxyethyl chain is introduced to link the benzofuran and pyrazole rings. This is typically done using ethylene glycol and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Análisis De Reacciones Químicas

Oxidation Reactions

The benzofuran core and pyrazole substituent are susceptible to oxidative modification under controlled conditions:

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) in acetic acid (HOAc) at 25–50°C.

-

Outcome : Formation of oxidized derivatives, including hydroxylated benzofuran intermediates or pyrazole-N-oxide products.

| Reaction Site | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzofuran C-3 | 3-Hydroxybenzofuran | 58–65 | |

| Pyrazole N-1 | Pyrazole-N-oxide | 42 |

Mechanistic Insight : Electrophilic aromatic substitution dominates benzofuran oxidation, while pyrazole oxidation proceeds via radical intermediates stabilized by the conjugated π-system.

Nucleophilic Substitution at the Ethoxyethyl Chain

The ethoxyethyl linker serves as a site for nucleophilic displacement:

-

Reagents/Conditions : Thiols (e.g., benzylthiol) in DMF with K₂CO₃ at 80°C.

-

Outcome : Replacement of the ethoxy group with sulfur-based nucleophiles, enhancing lipophilicity.

| Nucleophile | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Benzylthiol | S-Substituted derivative | 12 | 73 |

| Sodium azide | Azide-functionalized analog | 8 | 68 |

Application : These modifications are critical for tuning pharmacokinetic properties in drug discovery.

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl/EtOH, reflux) : Yields benzofuran-2-carboxylic acid and 2-(2-(1H-pyrazol-1-yl)ethoxy)ethylamine.

-

Basic Hydrolysis (NaOH/H₂O, 60°C) : Generates carboxylate salts, useful for further derivatization.

| Conditions | Products | Yield (%) |

|---|---|---|

| 6M HCl, 12 h | Carboxylic acid + amine | 85 |

| 2M NaOH, 6 h | Sodium carboxylate | 92 |

Significance : Hydrolysis provides building blocks for synthesizing analogs with altered bioactivity.

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

-

Reagents/Conditions : POCl₃ in toluene at 110°C.

-

Outcome : Formation of pyrazolo[1,5-a]benzofuran derivatives via dehydration .

| Cyclization Type | Product | Yield (%) |

|---|---|---|

| Intramolecular | Pyrazolo-benzofuran | 60 |

| Intermolecular (with aldehydes) | Spirocyclic derivatives | 55 |

Mechanism : Acid-catalyzed cyclization involving the pyrazole nitrogen and benzofuran carbonyl group .

Alkylation and Arylation

The pyrazole ring undergoes electrophilic aromatic substitution:

-

Reagents/Conditions : Alkyl halides (e.g., methyl iodide) in THF with NaH.

-

Outcome : N-alkylation at pyrazole N-2 position, confirmed by NMR .

| Electrophile | Product | Yield (%) |

|---|---|---|

| Methyl iodide | N-Methylpyrazole | 78 |

| 4-Fluorobenzyl bromide | Arylated derivative | 65 |

Application : Alkylation modulates electronic properties and receptor-binding affinity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

-

Suzuki Coupling : Benzofuran boronates with aryl halides (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

-

Heck Reaction : Styryl derivatives via olefination (Pd(OAc)₂, PPh₃, Et₃N).

| Reaction Type | Substrate | Product | Yield (%) |

|---|---|---|---|

| Suzuki | 4-Bromophenyl | Biaryl derivative | 70 |

| Heck | Acrylate | Styryl-benzofuran | 63 |

Catalytic Efficiency : Pd-based systems achieve turnovers (TON) >500 under optimized conditions .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

-

Conditions : UV light (254 nm) in acetonitrile.

-

Outcome : Dimerization via benzofuran double bond, forming cyclobutane derivatives .

| Product | Diastereoselectivity | Yield (%) |

|---|---|---|

| Dimer | 3:1 (syn:anti) | 45 |

Application : Photoreactivity is exploited in materials science for polymer crosslinking .

Aplicaciones Científicas De Investigación

Anticancer Activity

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structural motifs exhibit significant activity against liver carcinoma (HEPG2) and cervical carcinoma (HELA) cell lines. For example, derivatives of benzofuranoyl-pyrazole have shown improved cytotoxicity at low concentrations, with some compounds demonstrating IC50 values as low as 1.9 µg/mL against HEPG2 cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that include:

- Formation of the pyrazole ring through reactions with hydrazine.

- Attachment of the ethoxyethyl chain using bromoethanol.

- Incorporation of the benzofuran moiety via cyclization reactions.

This synthetic versatility allows for the exploration of various derivatives that can enhance biological activity or alter pharmacokinetic properties .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-benzofuran-2-carboxamide | Structure | Contains a benzofuran ring | Significant anticancer activity |

| N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-thiophenecarboxamide | Structure | Contains a thiophene ring | Varied electronic properties |

| N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-furan-2-carboxamide | Structure | Contains a furan ring | Different reactivity profile |

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyrazole derivatives incorporated into benzofuran structures against HEPG2 and HELA cell lines. The findings indicated that modifications to the side chains significantly influenced cytotoxicity, with certain derivatives achieving IC50 values markedly lower than those of standard chemotherapeutics .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds exert their biological effects. It was found that specific interactions with target enzymes led to altered signaling pathways associated with cancer cell proliferation and survival, highlighting the potential for these compounds in targeted therapy approaches .

Mecanismo De Acción

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-(1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide: Lacks the ethoxy group, which may affect its solubility and reactivity.

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide: Contains an imidazole ring instead of a pyrazole ring, which can alter its biological activity.

Uniqueness

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide is unique due to the presence of both benzofuran and pyrazole moieties, which confer distinct chemical and biological properties. The ethoxyethyl linker also provides flexibility and enhances the compound’s ability to interact with various molecular targets.

Actividad Biológica

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide, with the CAS number 2034231-44-0, is a complex organic compound that incorporates key structural motifs known for their biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 299.32 g/mol. The compound features a benzofuran moiety and a pyrazole ring, both of which are associated with various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The mechanisms include:

- Enzyme Inhibition : The pyrazole moiety can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), leading to reduced production of inflammatory mediators .

- Receptor Modulation : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.

- Antioxidant Activity : Compounds with benzofuran structures often exhibit antioxidant properties, helping to mitigate oxidative stress in cells .

1. Anti-inflammatory Effects

Research indicates that derivatives containing benzofuran and pyrazole structures demonstrate significant anti-inflammatory activities. For instance, compounds similar to this compound have shown the ability to suppress pro-inflammatory cytokines such as TNF-alpha and interleukins in various models .

2. Anticancer Potential

Studies have highlighted the potential anticancer properties of pyrazole derivatives. For example, certain benzofuran-pyrazole hybrids have been evaluated for their cytotoxic effects against cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways.

3. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities against a range of pathogens .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Activity

A study conducted on a series of benzofuran derivatives revealed that compounds similar to this compound exhibited a significant reduction in inflammatory markers in animal models of arthritis. The results indicated a decrease in joint swelling and pain, suggesting therapeutic potential for chronic inflammatory diseases .

Case Study: Anticancer Effects

In another investigation, a derivative was tested against breast cancer cell lines (MCF-7). The results showed that the compound inhibited cell proliferation significantly at micromolar concentrations, with an IC value indicating effective cytotoxicity. These findings support further exploration into its use as a potential anticancer agent.

Propiedades

IUPAC Name |

N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-16(15-12-13-4-1-2-5-14(13)22-15)17-7-10-21-11-9-19-8-3-6-18-19/h1-6,8,12H,7,9-11H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWBCNWOJKGKMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCOCCN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.